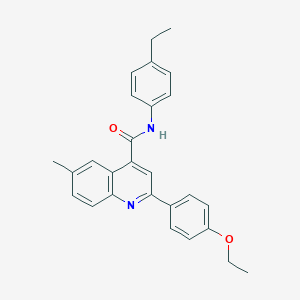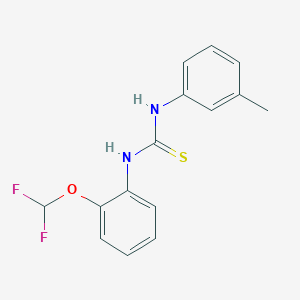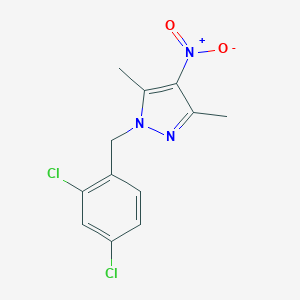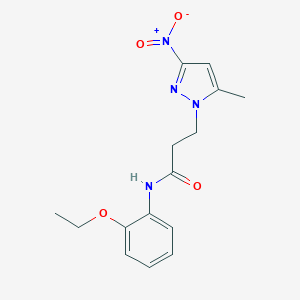![molecular formula C20H17BrF4N2O4 B456349 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B456349.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a phenyl ring substituted with bromophenoxy and methoxy groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts. For instance, difluoroacetic acid can be used as a source of the difluoromethyl group . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the bromophenoxy group would yield a phenol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone can be used as a probe to study enzyme activity and protein interactions. Its difluoromethyl groups can serve as bioisosteres for hydrogen atoms, providing insights into the role of specific functional groups in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its difluoromethyl groups can impart increased stability and resistance to degradation, making it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone involves its interaction with specific molecular targets. The difluoromethyl groups can form strong hydrogen bonds with target proteins, while the bromophenoxy and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3,5-Bis(difluoromethyl)-5-hydroxy-2,5-dihydro-1H-pyrazol-1-yl]{4-[(2-bromophenoxy)methyl]phenyl}methanone
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
Compared to similar compounds, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone stands out due to its unique combination of functional groups. The presence of both difluoromethyl and bromophenoxy groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17BrF4N2O4 |
|---|---|
Molecular Weight |
505.3g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]methanone |
InChI |
InChI=1S/C20H17BrF4N2O4/c1-30-16-7-2-11(8-12(16)10-31-14-5-3-13(21)4-6-14)18(28)27-20(29,19(24)25)9-15(26-27)17(22)23/h2-8,17,19,29H,9-10H2,1H3 |
InChI Key |
QNMOZYAQDMEGND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[2-(4-isopropoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456266.png)
![3-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456268.png)
![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456269.png)




![N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B456280.png)

![5-[2-(4-methylphenyl)quinolin-4-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456282.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456284.png)
![3-Benzyl-5-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456286.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456287.png)
![2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B456289.png)
